(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
Description
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative featuring a pyrazole substituent at position 2 and a carboxylic acid group at position 3. The compound’s structure combines a rigid tetrahydrofuran ring with the heteroaromatic pyrazole moiety, making it a versatile scaffold for medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2S,3S)-2-(1-propan-2-ylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)13-6-8(5-12-13)10-9(11(14)15)3-4-16-10/h5-7,9-10H,3-4H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
NKSPBXAUFCSZFI-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Tetrahydrofuran Core
The (2S,3S)-configured tetrahydrofuran-3-carboxylic acid core is typically prepared via stereoselective ring closure or asymmetric synthesis starting from chiral precursors such as (S)-3-hydroxytetrahydrofuran or related intermediates.
- Starting Material: (S)-3-Hydroxytetrahydrofuran is commercially available or synthesized via asymmetric dihydroxylation of butadiene derivatives or enzymatic resolution methods.
- Functionalization: The hydroxyl group at C3 is protected or activated for subsequent coupling.
- Stereochemical Control: Use of chiral auxiliaries or catalysts ensures retention of the (2S,3S) configuration during ring formation and functionalization.
Synthesis of 1-Isopropyl-1H-pyrazole Intermediate
The 1-isopropyl substituent on the pyrazole ring is introduced via alkylation of pyrazole derivatives:
- Alkylation Reaction: Pyrazole is alkylated at the N1 position using isopropyl halides (e.g., isopropyl bromide) under basic conditions.
- Catalysts and Conditions: Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
- Purification: The alkylated pyrazole is purified by column chromatography or recrystallization.
Coupling of Pyrazolyl Moiety to Tetrahydrofuran
The key step involves coupling the 1-isopropylpyrazol-4-yl group to the tetrahydrofuran ring at the C2 position:
- Cross-Coupling Reactions: Suzuki-Miyaura or related palladium-catalyzed cross-coupling reactions are employed using boronate esters of pyrazole and halogenated tetrahydrofuran derivatives.
- Reaction Conditions: Typical conditions include Pd(dppf)Cl2 catalyst, base (e.g., Na2CO3), and solvents such as DMF or aqueous mixtures at elevated temperatures (~100 °C).
- Stereochemical Integrity: The reaction conditions are optimized to preserve the stereochemistry of the tetrahydrofuran ring.
Final Functional Group Transformations
- Carboxylic Acid Formation: Oxidation or hydrolysis steps convert ester or protected carboxyl groups to the free acid.
- Purification: The final compound is purified by preparative chiral HPLC to isolate the (2S,3S) stereoisomer with high enantiomeric purity.
Data Table: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of pyrazole | Pyrazole + isopropyl bromide, K2CO3, DMF, RT | 70-85 | N1-selective alkylation |
| Preparation of chiral THF core | (S)-3-Hydroxytetrahydrofuran, NaH, DMF, 18 h | 40-55 | Retains (2S,3S) stereochemistry |
| Cross-coupling | Pd(dppf)Cl2, Na2CO3, DMF/H2O, 100 °C, 2 h | 60-75 | Suzuki coupling of pyrazolyl boronate |
| Deprotection/Oxidation | Acid/base hydrolysis or oxidation, RT to reflux | 80-90 | Conversion to free carboxylic acid |
| Chiral purification | Chiral HPLC (Chiralcel OJ-H), n-Hexane/EtOH/Et2NH | >95 | Isolation of pure (2S,3S) isomer |
Research Findings and Notes
- The stereoselective synthesis of the tetrahydrofuran ring is critical; use of (S)-3-hydroxytetrahydrofuran as a chiral building block is well-documented to provide the desired stereochemistry with high fidelity.
- Alkylation of pyrazole at N1 with isopropyl groups proceeds efficiently under mild conditions, avoiding over-alkylation or substitution at other positions.
- Palladium-catalyzed cross-coupling reactions enable the formation of the C-C bond between the pyrazolyl ring and the tetrahydrofuran scaffold with good yields and stereochemical retention.
- Final purification by chiral chromatography is essential to separate stereoisomers, as the synthesis often yields mixtures of diastereomers.
- The overall synthetic route balances yield, stereochemical control, and scalability, making it suitable for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Pyrazole-Containing Boronic Acid Derivatives
Compounds like (1-Isopropyl-1H-pyrazol-4-yl)boronic acid (AS99617) share the 1-isopropylpyrazole group but replace the carboxylic acid with a boronic acid . This substitution shifts reactivity: boronic acids are pivotal in Suzuki-Miyaura cross-couplings, whereas the carboxylic acid in the target compound enables salt formation or participation in hydrogen bonding. The boronic acid derivatives generally exhibit lower solubility in aqueous media due to reduced polarity.
Tetrahydrofuran-Based Nucleoside Analogs
The nucleoside analog (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () shares the tetrahydrofuran core but incorporates a hydroxymethyl group and purine base instead of pyrazole and carboxylic acid . This compound’s high solubility (252.23 g/mol, polar groups) contrasts with the target compound’s moderate solubility, influenced by the lipophilic isopropyl group. Nucleoside analogs are often antiviral agents, while the target compound’s pyrazole-carboxylic acid motif may target kinases or proteases.
Heterocyclic Hybrids with Coumarin and Pyrimidinone
Compounds like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () integrate pyrazole with coumarin and pyrimidinone rings . These hybrids exhibit extended π-conjugation, enhancing UV absorbance but reducing metabolic stability compared to the target compound’s compact structure.
Thiazolidine and Piperazine Derivatives
Examples such as (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () feature thiazolidine rings and carboxylic acids . However, the target compound’s tetrahydrofuran ring offers greater rigidity, which may enhance selectivity.
Molecular Weight and Solubility
The target compound’s solubility is intermediate, balancing the hydrophilic carboxylic acid and hydrophobic isopropylpyrazole.
Stereochemical Influence
The (2S,3S) configuration distinguishes it from epimers like (S,S,R)-35b (), where stereochemical variations alter dihedral angles and hydrogen-bonding capacity . Such differences can significantly impact pharmacokinetics, as seen in protease inhibitors where stereochemistry dictates IC50 values.
Biological Activity
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of protein kinase inhibition and other therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid functional group, and an isopropyl-substituted pyrazole moiety. The stereochemistry at the 2 and 3 positions of the tetrahydrofuran ring is crucial for its biological activity.
Protein Kinase Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of various protein kinases. Protein kinases are critical regulators of cellular functions and are often implicated in cancer and other diseases.
- Mechanism of Action : The compound has been shown to interfere with the ATP-binding site of specific kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating significant potency.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound may induce cell death through kinase inhibition.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 232.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 85-88 °C |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Selectivity : It exhibits selectivity toward certain protein kinases over others, which is advantageous for therapeutic applications as it may reduce off-target effects.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
